molecular formula C12H17ClN2O2 B1471579 1-(4-Methoxybenzyl)-2-piperazinone hydrochloride CAS No. 1260423-70-8

1-(4-Methoxybenzyl)-2-piperazinone hydrochloride

Cat. No.: B1471579
CAS No.: 1260423-70-8
M. Wt: 256.73 g/mol
InChI Key: WOJFELLSLCOWFG-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-2-piperazinone hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

1-(4-Methoxybenzyl)-2-piperazinone hydrochloride, with CAS number 1260423-70-8, is a compound that has attracted attention due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a methoxybenzyl group. The general structure can be represented as follows:

C12H16ClN2O\text{C}_{12}\text{H}_{16}\text{ClN}_2\text{O}

This structure is significant as the piperazine moiety is commonly associated with various pharmacological effects, including antipsychotic and antidepressant activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In particular, research has demonstrated its efficacy against human breast cancer cells. The compound exhibited significant inhibitory effects on cell proliferation, with an IC50 value of approximately 18 μM against MCF-7 breast cancer cells .

The proposed mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells. Inhibition of PARP leads to enhanced cleavage of PARP and increased activation of caspases, which are vital in the apoptotic pathways .

Comparative Activity

In comparative studies, this compound showed activity comparable to established PARP inhibitors like Olaparib, suggesting its potential as a therapeutic agent in oncology .

Study 1: Efficacy Against Breast Cancer

A study focused on the compound's ability to inhibit PARP1 catalytic activity demonstrated that at varying concentrations (0.01 to 100 µM), significant inhibition was observed, particularly at higher concentrations where it achieved up to 82.1% inhibition .

Concentration (µM)% Inhibition
0.011.3
0.12.0
1020.6
10053
100082.1

Study 2: Molecular Docking Analysis

Molecular docking studies have indicated that the compound interacts favorably with the catalytic site of PARP enzymes, suggesting a strong binding affinity that could be leveraged for drug development .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound remains limited, studies involving similar piperazine derivatives suggest favorable absorption and distribution profiles in biological systems. Toxicological assessments indicate that compounds within this class often exhibit low toxicity towards healthy cells while maintaining efficacy against cancerous cells .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-10(3-5-11)9-14-7-6-13-8-12(14)15;/h2-5,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJFELLSLCOWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCNCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.